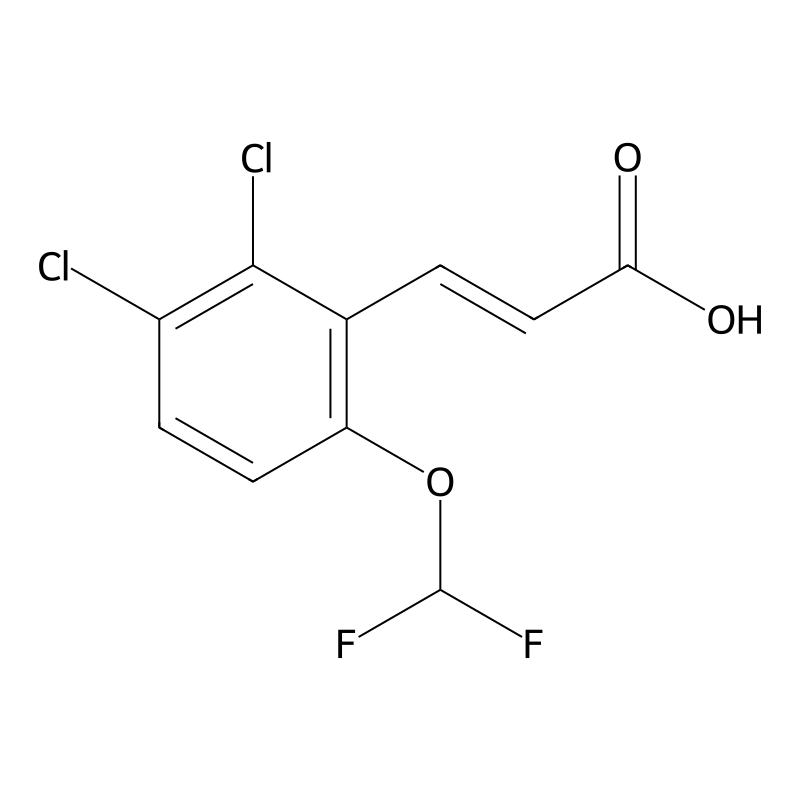

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid

Catalog No.

S855490

CAS No.

1807312-54-4

M.F

C10H6Cl2F2O3

M. Wt

283.05 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1807312-54-4

Product Name

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid

IUPAC Name

3-[2,3-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)5(9(6)12)1-4-8(15)16/h1-4,10H,(H,15,16)

InChI Key

MDGRKIPQHJJBJK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl

2,3-Dichloro-6-(difluoromethoxy)cinnamic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction in various medical conditions. It was first synthesized by Ciba-Geigy in 1973 and was approved for use by the United States Food and Drug Administration (FDA) in 1998.

Diclofenac is a white or slightly yellowish crystalline powder that is almost odorless and has a bitter taste. Its chemical formula is C14H10Cl2F2O3, and its molar mass is 318.14 g/mol. It is sparingly soluble in water but soluble in organic solvents, such as ethanol, methanol, and chloroform.

Several methods have been developed for synthesizing diclofenac, including the Claisen-Schmidt condensation of 2,3-dichlorobenzaldehyde with difluoromethylacetic acid, and the bromination and esterification of 2,3-dichloro-6-bromobenzene. The product is characterized by various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.

Various analytical techniques have been used to determine the purity and quality of diclofenac, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectroscopy, among others.

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. It is used to treat pain associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and other conditions.

Diclofenac has been shown to have a low toxicity profile, with a recommended maximum daily dose of 150 mg. However, it may cause adverse effects, such as gastrointestinal bleeding, liver damage, and cardiovascular events, among others, especially with prolonged use. Proper dosage and administration are necessary to avoid such adverse effects in clinical and scientific experiments.

Diclofenac has various applications in scientific experiments, such as in vitro cell culture studies, in vivo animal models, and clinical trials. It has been used to study the mechanisms of inflammation and pain, evaluate the efficacy and safety of novel drugs and therapies, and explore the potential interactions between NSAIDs and other drugs.

Diclofenac continues to be a topic of intensive research in various fields, such as pharmacology, toxicology, biochemistry, and nanomedicine. Researchers are investigating its mechanisms of action, pharmacokinetics, toxicity, and interactions with other drugs. Additionally, scientists are exploring the use of diclofenac in novel drug delivery systems, such as nanoparticles and liposomes, to enhance efficacy and reduce adverse effects.

Diclofenac may have potential implications in various fields of research and industry, such as drug development, personalized medicine, and environmental science. It may be used as a lead compound for developing new drugs and therapies for various medical conditions, such as cancer and autoimmune diseases. Additionally, diclofenac metabolites may serve as biomarkers for monitoring drug efficacy and toxicity in personalized medicine. Furthermore, diclofenac residues in the environment may have harmful effects on aquatic and terrestrial ecosystems, and further research is necessary to mitigate these effects.

Despite its widespread use and research, diclofenac has limitations and challenges that require further investigation. These include its adverse effects, such as gastrointestinal bleeding and cardiovascular events, which pose significant health risks, especially with prolonged use. Additionally, the use of diclofenac in pain management and inflammation reduction may lead to the development of drug tolerance and dependence, which requires alternative treatment strategies. Future research directions may include the development of novel diclofenac derivatives with enhanced efficacy and reduced toxicity, the investigation of diclofenac interactions with other drugs and biomolecules, and the exploration of environmental effects and mitigation strategies.

In conclusion, diclofenac is a widely used nonsteroidal anti-inflammatory drug with various applications in medicine and research. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, and future directions have been comprehensively discussed in this paper. Further research is necessary to address its limitations and challenges and to explore its potential implications in various fields of research and industry.

In conclusion, diclofenac is a widely used nonsteroidal anti-inflammatory drug with various applications in medicine and research. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, and future directions have been comprehensively discussed in this paper. Further research is necessary to address its limitations and challenges and to explore its potential implications in various fields of research and industry.

XLogP3

4.1

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds